Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy-
Overview
Description
Synthesis Analysis
The synthesis of 3-(acetylamino)-4-methoxy-benzenesulfonyl chloride involves the condensation reaction of 4-aminoacetophenone and 4-methoxybenzenesulfonyl chloride. This process results in a compound with a V-shaped conformation, characterized by specific dihedral angles and intramolecular interactions, which play a crucial role in its chemical reactivity (Kobkeatthawin et al., 2013).
Molecular Structure Analysis
The molecular structure of the title compound is detailed, showing an approximate V-shaped conformation. The methoxy group and the acetyl group are nearly coplanar with their attached benzene rings, indicating a rigid structure that influences its chemical behavior. This configuration is stabilized by intramolecular C—H⋯O interactions, contributing to the molecule's overall stability (Kobkeatthawin et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of 3-(acetylamino)-4-methoxy-benzenesulfonyl chloride is highlighted by its participation in reactions with unsaturated compounds, demonstrating its versatility as a reagent. Its reactivity with arenediazonium chlorides and 1-aryl-3,3-dimethyl-1-triazenes forms various aryl-substituted products, showcasing its utility in synthetic chemistry (Smalius & Naidan, 2006).
Physical Properties Analysis
The physical properties of 3-(acetylamino)-4-methoxy-benzenesulfonyl chloride, such as solubility, melting point, and crystalline structure, are crucial for its application in various chemical processes. These properties are influenced by the compound's molecular structure and intramolecular interactions, dictating its behavior in different chemical environments.
Chemical Properties Analysis
The chemical properties of 3-(acetylamino)-4-methoxy-benzenesulfonyl chloride, including its reactivity, stability, and functional group interactions, are fundamental to its applications in organic synthesis. Its ability to undergo various chemical reactions, forming stable bonds with different chemical entities, makes it a valuable compound in the synthesis of complex molecules.
- (Kobkeatthawin et al., 2013): Detailed synthesis and molecular structure analysis.
- (Smalius & Naidan, 2006): Chemical reactions with unsaturated compounds.
Scientific Research Applications
Synthesis and Structural Studies
- The condensation of 4-aminoacetophenone and 4-methoxybenzenesulfonyl chloride leads to compounds with a V-shaped conformation, demonstrating potential in molecular engineering (Kobkeatthawin et al., 2013).
Antibacterial Activity
- New derivatives synthesized from Chromen-2-one, including benzenesulfonyl chloride variants, show antibacterial activity against bacteria like Staphylococcus aureus and Escherichia coli (Behrami, 2018).
Reaction Mechanisms
- Studies on the reactions of pyridinesulfonamides with benzenesulfonyl chlorides provide insights into different types of products and mechanisms, expanding the understanding of chemical reactions (Brzozowski et al., 2014).
Dye Intermediates Synthesis
- Sulfonamide dye intermediates involving benzenesulfonyl chloride show promise in the development of new dyes, highlighting its role in colorant chemistry (Yun-xia, 2004).
Solvolysis Studies
- Research on the solvolysis of benzenesulfonyl chlorides in different solvent mixtures contributes to a deeper understanding of reaction kinetics and mechanisms in organic chemistry (Bentley et al., 2009).
Application in Drug Synthesis
- Benzenesulfonyl chlorides are key in synthesizing novel compounds with potential antibacterial properties, crucial in the search for new therapeutic agents (Abbasi et al., 2019).
Large-Scale Preparation for Drug Candidates
- The development of scalable processes for preparing derivatives of benzenesulfonyl chloride underlines its importance in the pharmaceutical industry (Meckler & Herr, 2012).
Safety And Hazards
This compound is considered hazardous. It causes severe skin burns and eye damage . It is toxic to aquatic life and harmful if swallowed . Contact with water liberates toxic gas . It is advised to wear personal protective equipment, avoid contact with skin, eyes, and clothing, and not to breathe vapors or spray mist .
properties
IUPAC Name |
3-acetamido-4-methoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-6(12)11-8-5-7(16(10,13)14)3-4-9(8)15-2/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKMAUKQDRAOFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063163 | |
Record name | Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy- | |
CAS RN |
3746-67-6 | |
Record name | 3-(Acetylamino)-4-methoxybenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3746-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003746676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-acetamido-4-methoxybenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.038 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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